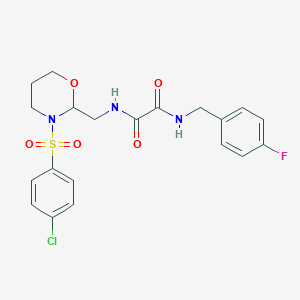

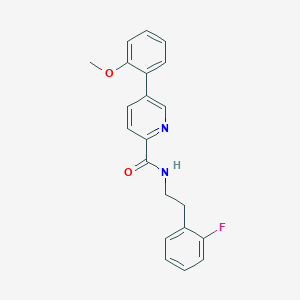

![molecular formula C19H15F3N2O3S B2417101 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide CAS No. 2034571-24-7](/img/structure/B2417101.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiophene derivatives have been synthesized and evaluated for their biological properties . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs .

Synthesis Analysis

Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzothiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Benzothiophene derivatives were synthesized using coupling reactions and electrophilic cyclization reactions . The application of this method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For example, 2-substituted benzo[b]thiophenes were obtained in moderate to good yield (up to 87%) and exhibit a fluorescence quantum yield of up to 1 .Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Compounds containing benzo[b]thiophene and trifluoromethylphenyl groups have been explored for their anticancer activities. For instance, functionalized sulfur-containing heterocyclic analogs have demonstrated selectivity towards laryngeal cancer cells, with certain analogs inducing apoptotic cell death through enhanced antioxidant enzyme activity and reduced ROS production. The presence of hydroxyl groups in these structures is crucial for their anticancer activity, suggesting that similar functionalities in N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide could offer therapeutic potentials (Haridevamuthu et al., 2023).

Catalysis and Synthetic Applications

The compound's structural features are reminiscent of catalysts used in coupling reactions. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by related oxalamide catalysts, underscoring their utility in forming complex organic structures. Such applications suggest that this compound could serve as a precursor or catalyst in organic synthesis, potentially offering new pathways for creating valuable chemical entities (De, Yin, & Ma, 2017).

Material Science

Compounds with thiophene moieties are integral in the development of conducting polymers and luminescent materials. For example, conducting copolymers of thiophene derivatives have been synthesized for their electrical properties. This aligns with the potential use of this compound in material science, particularly in the development of novel conductive or photoluminescent materials, leveraging the electronic properties of the thiophene ring (Turac, Sahmetlioglu, & Toppare, 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with a benzo[b]thiophene core have been reported to interact with cannabinoid receptors .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is plausible that the compound may interact with its targets (potentially cannabinoid receptors) in a manner similar to other benzo[b]thiophene derivatives .

Biochemical Pathways

If the compound does indeed interact with cannabinoid receptors, it could potentially influence endocannabinoid signaling pathways, which play a role in a variety of physiological processes including pain sensation, mood, and memory .

Result of Action

If the compound does interact with cannabinoid receptors, it could potentially modulate a variety of physiological processes, as mentioned above .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3S/c20-19(21,22)13-6-2-3-7-14(13)24-18(27)17(26)23-9-15(25)12-10-28-16-8-4-1-5-11(12)16/h1-8,10,15,25H,9H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGKGGCXXUWQEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

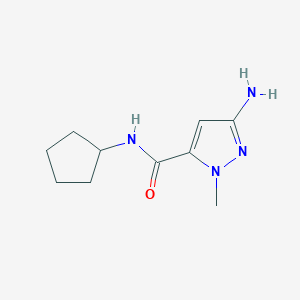

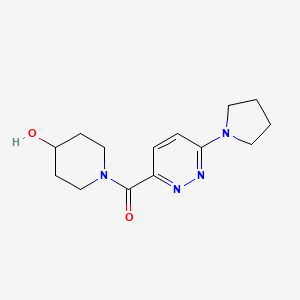

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2417018.png)

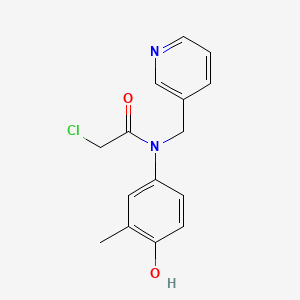

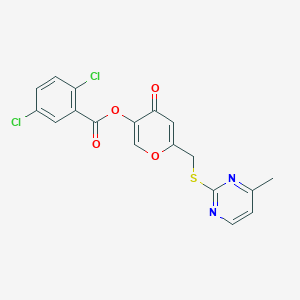

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

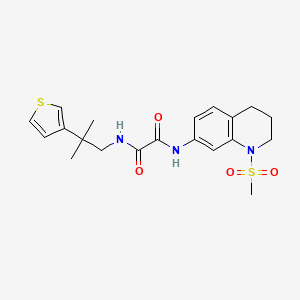

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)

![1-methyl-6-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2417034.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)